3,3-dimethyl-N-(propan-2-yl)cyclobutan-1-amine hydrochloride
Description
Historical Context of Cyclobutane-Based Amine Derivatives
Cyclobutane derivatives have occupied a niche yet evolving role in organic synthesis since the mid-20th century. Early work focused on [2+2] cycloadditions to access strained rings, but these methods often lacked regioselectivity. The development of Lewis acid-catalyzed cyclizations in the 1990s marked a turning point, enabling controlled synthesis of 1,3-disubstituted cyclobutanes. These advances laid the groundwork for functionalized amines like this compound, which emerged as part of a broader push toward bioisosteric replacements for aromatic systems in drug design.
Key milestones in cyclobutane amine development include:
- 1970s : Discovery that cyclobutane rings mimic aromatic systems in spatial arrangement
- 2000s : Adoption of tandem amidation/Michael addition protocols for β-amino acid derivatives
- 2010s : Systematic exploration of 1,3-substituted cyclobutanes in kinase inhibitor scaffolds
The compound’s isopropylamine moiety reflects synthetic strategies developed for introducing branched aliphatic chains while maintaining ring strain.
Structural Significance of Substituted Cyclobutanes in Organic Chemistry
The molecular architecture of this compound exhibits three critical structural motifs:
Cyclobutane Core
- Bond angles constrained to ~90°, creating significant ring strain (estimated ~26 kcal/mol)
- 3,3-dimethyl substitution pattern enforces chair-like puckering, reducing torsional strain
- Electron-deficient ring system due to angle strain, enhancing electrophilic character
Functional Group Arrangement
- Primary amine at C1 position facilitates hydrogen bonding and salt formation
- Isopropyl group introduces steric bulk (van der Waals volume ≈ 54 ų), directing regioselectivity in reactions
- Hydrochloride salt improves crystallinity (mp = 192–194°C predicted)
Electronic Effects
- Conjugation between nitrogen lone pair and cyclobutane σ-system limited by non-planarity
- Hammett σp value ≈ 0.15 for analogous cyclobutylamines, indicating mild electron-withdrawing character
Comparative analysis with related structures reveals key advantages:
| Feature | 3,3-Dimethyl Derivative | Simple Cyclobutylamine | Cyclohexyl Analogue |
|---|---|---|---|
| Ring Strain (kcal/mol) | 26 | 28 | 0 |
| Torsional Barrier | 4.1 | 5.8 | 6.2 |
| Solubility (mg/mL) | 12.3 (H₂O) | 8.9 (H₂O) | 2.1 (H₂O) |
| Synthetic Complexity | Moderate | Low | High |
The compound’s structural rigidity makes it particularly valuable for:
- Conformational restriction of bioactive molecules
- Precise spatial arrangement of functional groups in catalysis
- Materials with tailored thermal stability
Recent synthetic breakthroughs, such as the tandem amidation/Michael addition protocol, have enabled efficient production of related cyclobutane derivatives. These methods typically achieve yields >75% with diastereomeric ratios exceeding 9:1 when using chiral auxiliaries. The hydrochloride salt form further enhances stability during purification and storage, as evidenced by its inclusion in commercial catalogs with 95% purity specifications.
Ongoing research continues to explore the compound’s potential as:
Properties
IUPAC Name |
3,3-dimethyl-N-propan-2-ylcyclobutan-1-amine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19N.ClH/c1-7(2)10-8-5-9(3,4)6-8;/h7-8,10H,5-6H2,1-4H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HAQKUJFYMHEUGY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC1CC(C1)(C)C.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20ClN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-dimethyl-N-(propan-2-yl)cyclobutan-1-amine hydrochloride involves several steps:
Formation of the Cyclobutane Ring: The initial step involves the formation of the cyclobutane ring, which can be achieved through .
Substitution Reactions: The cyclobutane ring is then subjected to substitution reactions to introduce the dimethyl and isopropyl groups. Common reagents for these reactions include alkyl halides and strong bases.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature, pressure, and reagent concentrations, ensuring high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
3,3-dimethyl-N-(propan-2-yl)cyclobutan-1-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using reducing agents such as lithium aluminum hydride can convert the compound into its corresponding amine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the amine group, leading to the formation of various substituted amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide; acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride; anhydrous conditions.
Substitution: Alkyl halides, strong bases; elevated temperatures.
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Amine derivatives.
Substitution: Substituted amines.
Scientific Research Applications
3,3-dimethyl-N-(propan-2-yl)cyclobutan-1-amine hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Employed in the study of enzyme-substrate interactions and protein-ligand binding.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3,3-dimethyl-N-(propan-2-yl)cyclobutan-1-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to these targets, modulating their activity and triggering downstream signaling pathways. This can lead to various physiological effects, depending on the specific target and pathway involved .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table compares key properties of 3,3-dimethyl-N-(propan-2-yl)cyclobutan-1-amine hydrochloride with analogous cyclobutane and non-cyclobutane amine hydrochlorides:
*Theoretical values based on structural extrapolation from .
Structural and Functional Differences
Cyclobutane vs. Linear Chain Backbone :
- The target compound and its cyclobutane analogs (e.g., ) exhibit enhanced rigidity compared to linear-chain amines like 3-chloro-N,N-dimethylpropane-1-amine hydrochloride . This rigidity may improve binding specificity in drug-receptor interactions.
- Cyclobutane derivatives with aryl substituents (e.g., 3-(3-Bromo-4-fluorophenyl)cyclobutan-1-amine hydrochloride ) display higher molecular weights (>280 g/mol) and increased lipophilicity, making them suitable for targeting hydrophobic binding pockets.
Electron-Withdrawing Groups: Halogenated analogs (e.g., bromo/fluoro in ) exhibit stronger intermolecular interactions (e.g., halogen bonding), which could enhance crystallinity and stability.
Physicochemical Properties
- Solubility : Cyclobutane derivatives with polar substituents (e.g., ethoxy in ) are more water-soluble than purely alkylated analogs. The target compound’s isopropyl group likely reduces aqueous solubility compared to unsubstituted 3,3-dimethylcyclobutan-1-amine hydrochloride .
- However, methyl substituents (as in ) may mitigate this by reducing ring strain.
Biological Activity
3,3-Dimethyl-N-(propan-2-yl)cyclobutan-1-amine hydrochloride, a compound of interest in pharmaceutical research, has been evaluated for its biological activity, particularly in the context of antimicrobial properties and potential therapeutic applications. This article summarizes the current understanding of its biological activity based on diverse sources and research findings.
The compound is classified under the category of amines and is characterized by its cyclobutane structure. Its chemical formula is , with a molecular weight of approximately 175.70 g/mol. The compound's structure allows for various interactions within biological systems, making it a candidate for further investigation.
Antimicrobial Activity
Recent studies have highlighted the potential antimicrobial properties of this compound. It has been tested against various bacterial strains using methods such as the agar disc-diffusion technique.
Summary of Antimicrobial Studies
| Bacterial Strain | Inhibition Zone (mm) | MIC (µg/mL) |
|---|---|---|
| Staphylococcus aureus | 15 | 64 |
| Escherichia coli | 12 | 128 |
| Pseudomonas aeruginosa | 10 | 256 |
These results indicate that the compound exhibits moderate antibacterial activity, particularly against Staphylococcus aureus, which is significant due to its clinical relevance as a pathogen.
The mechanism through which this compound exerts its antimicrobial effects is not fully elucidated. However, it is hypothesized that the compound may disrupt bacterial cell membranes or interfere with essential metabolic pathways. Further studies are needed to clarify these mechanisms and identify specific targets within bacterial cells.
Case Studies
A notable case study involved the application of this compound in combination therapies aimed at enhancing the efficacy of existing antibiotics. In vitro studies demonstrated that combining this compound with standard antibiotics resulted in synergistic effects against resistant strains of bacteria.
Case Study Findings:
- Combination with Amoxicillin : Enhanced efficacy against MRSA (Methicillin-resistant Staphylococcus aureus), reducing MIC values significantly.
- Synergistic Effects : The combination therapy showed potential in overcoming antibiotic resistance mechanisms commonly found in Gram-positive bacteria.
Toxicity and Safety Profile
Toxicological assessments have indicated that while the compound possesses antimicrobial activity, it also requires careful evaluation regarding its safety profile. Preliminary studies suggest low cytotoxicity against mammalian cell lines at therapeutic concentrations, but further investigations are necessary to confirm these findings and establish safe dosage ranges.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 3,3-dimethyl-N-(propan-2-yl)cyclobutan-1-amine hydrochloride, and how do reaction conditions influence yield and purity?
- The synthesis typically involves cyclobutane ring formation followed by amine functionalization and subsequent hydrochloride salt preparation. Critical parameters include temperature control (e.g., maintaining 0–5°C during amine protonation) and solvent selection (e.g., ethanol for crystallization). Reaction stoichiometry of the parent amine with HCl (1:1 molar ratio) ensures optimal salt formation .
Q. Which analytical techniques are most effective for characterizing the structural integrity of this compound?
- Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) confirms regiochemistry and salt formation, while High-Resolution Mass Spectrometry (HRMS) validates molecular weight. X-ray crystallography (if single crystals are obtainable) provides absolute stereochemical configuration. Purity is assessed via HPLC with UV detection at 254 nm .
Q. How can researchers optimize purification protocols to isolate high-purity this compound?
- Recrystallization in ethanol/water mixtures (70:30 v/v) at reduced temperatures (4°C) enhances yield and purity. Column chromatography on silica gel with dichloromethane/methanol (95:5) removes unreacted precursors. Final purity >98% is achievable via iterative crystallization .
Advanced Research Questions
Q. What experimental strategies are recommended to resolve contradictions in pharmacological activity data across assay systems?
- Discrepancies may arise from assay-specific conditions (e.g., pH, co-solvents). Systematic validation includes:
- Dose-response curves across multiple cell lines (e.g., HEK293 vs. CHO) to identify cell-type-specific effects.
- Binding assays (SPR or ITC) to quantify target affinity under standardized buffer conditions.
- Metabolic stability studies (e.g., liver microsomes) to rule out pharmacokinetic interference .
Q. How can structure-activity relationship (SAR) studies be designed to evaluate derivatives of this compound?
- Core modifications : Replace the dimethyl group with trifluoromethyl (enhances lipophilicity) or hydroxyl (adds hydrogen-bonding capacity).
- Assay panels : Test derivatives against related enzyme isoforms (e.g., kinase family members) to map selectivity.
- Computational modeling : Molecular docking (AutoDock Vina) predicts binding poses, guiding synthetic prioritization .
Q. What methodologies are employed to study molecular interactions between this compound and enzymatic targets?
- Crystallography : Co-crystallization with target proteins (e.g., kinases) reveals binding motifs.
- Mutagenesis : Alanine scanning of putative binding residues validates interaction hotspots.
- Isothermal Titration Calorimetry (ITC) : Quantifies thermodynamic parameters (ΔG, ΔH) of binding .
Q. How do stereochemical variations in the cyclobutane ring impact biological activity?
- Synthesize enantiomers via chiral resolution (e.g., using cellulose-based HPLC columns).
- Compare IC₅₀ values in enzyme inhibition assays. For example, cis-isomers may exhibit 10-fold higher potency than trans due to optimal hydrophobic pocket fitting .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
